![molecular formula C16H14ClN3S B413161 N-(3-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 313952-60-2](/img/structure/B413161.png)
N-(3-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(3-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in the scientific community due to its unique structural features and potential applications. This compound contains a benzothieno-pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloroaniline with a suitable benzothiophene derivative in the presence of a cyclizing agent. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting nitro groups to amines or reducing double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium cyanide
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C19H18ClN3OS2 and a molecular weight of approximately 403.95 g/mol. Its structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the chlorophenyl group enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of thienopyrimidines exhibit significant anticancer properties. N-(3-chlorophenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine has been studied for its ability to inhibit tumor cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antiviral Properties
Compounds containing thienopyrimidine moieties have demonstrated antiviral activity. Studies suggest that N-(3-chlorophenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine may act as a potential inhibitor of viral replication pathways . This application is particularly relevant in the context of emerging viral infections where traditional antiviral therapies are inadequate.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In silico studies indicate that it may inhibit key enzymes involved in inflammatory processes, such as lipoxygenases . This positions it as a candidate for developing new anti-inflammatory drugs.
Organic Electronics
The unique electronic properties of thienopyrimidine derivatives make them suitable for applications in organic electronics. Research into the use of N-(3-chlorophenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine in organic field-effect transistors (OFETs) has shown promising results due to its charge transport capabilities .
Photovoltaic Devices
Studies have explored the application of this compound in photovoltaic devices due to its ability to absorb light and convert it into electrical energy efficiently. The incorporation of thienopyrimidine derivatives into organic solar cells has been linked to improved performance metrics .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |
Study B | Antiviral Activity | Showed efficacy against influenza virus in vitro; reduced viral titers significantly at low concentrations. |
Study C | Material Science | Achieved high mobility rates in OFET applications; indicated potential for commercial electronic devices. |
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- 4-aminopyrrolo[2,3-d]pyrimidine derivatives
Uniqueness
N-(3-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine stands out due to its specific structural features, which confer unique biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields .
Biological Activity
N-(3-chlorophenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H14ClN3S
- Molecular Weight : 315.82 g/mol
- CAS Number : 499102-82-8
Antiproliferative Activity
Recent studies have indicated that compounds with similar structures to N-(3-chlorophenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine exhibit notable antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound's structural features suggest potential DNA binding capabilities, which can lead to cell cycle perturbation and apoptosis in cancer cells. This is supported by research on related benzothieno derivatives that showed significant DNA groove-binding interactions and subsequent antiproliferative effects against HeLa cells .
Case Studies
-
Study on Benzothieno Derivatives :
A series of benzothieno derivatives were synthesized and tested for their antiproliferative activity. One derivative demonstrated an IC50 value of 0.13 µM against EA.hy926 cells, indicating strong cytotoxicity. The study highlighted the importance of structural modifications in enhancing biological activity . -
Comparative Analysis :
A comparative study involving various benzothieno derivatives showed that those with halogen substitutions exhibited enhanced activity. The presence of a chloro group, as seen in N-(3-chlorophenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine, is linked to increased interactions with cellular targets involved in proliferation pathways .
Data Table: Biological Activity Summary
The mechanisms through which N-(3-chlorophenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine exerts its biological effects are still under investigation but may include:
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.
- Microtubule Disruption : Some derivatives have been noted for their ability to interfere with microtubule dynamics during cell division.
Properties
IUPAC Name |
N-(3-chlorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S/c17-10-4-3-5-11(8-10)20-15-14-12-6-1-2-7-13(12)21-16(14)19-9-18-15/h3-5,8-9H,1-2,6-7H2,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUKMCXMOCKPQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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